molecular formula C5H7N3O3 B2591681 (1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol CAS No. 1201935-82-1

(1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol

Cat. No.: B2591681
CAS No.: 1201935-82-1
M. Wt: 157.129
InChI Key: IMWPEOTZNMDDEG-UHFFFAOYSA-N
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Description

(1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol is a functionalized pyrazole compound of high interest in medicinal chemistry and agrochemical research. The pyrazole core is a privileged scaffold in drug discovery, known for its diverse biological activities, which include antifungal, anti-inflammatory, antibacterial, and anticancer properties . This particular molecule features both a nitro group and a hydroxymethyl group, making it a versatile synthetic intermediate for constructing more complex molecules. Researchers can utilize this compound to develop novel active ingredients through further chemical modifications at its reactive sites. This product is strictly for research purposes and is classified as For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Disclaimer: The specific biological activities, mechanisms of action, and research applications for "this compound" have not been verified in the available search results. The information provided above is based on the general known significance of pyrazole derivatives in research. Researchers should conduct their own literature review and experimental validation to confirm the suitability of this compound for their specific projects.

Properties

IUPAC Name

(1-methyl-4-nitropyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-7-2-5(8(10)11)4(3-9)6-7/h2,9H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWPEOTZNMDDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

. One common synthetic route involves the reaction of 1-methylpyrazole with nitric acid and sulfuric acid to introduce the nitro group at the 4-position. The resulting 1-methyl-4-nitropyrazole is then reacted with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 3-position, yielding (1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol .

Chemical Reactions Analysis

(1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

Building Block for Complex Compounds
(1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol serves as a crucial building block in the synthesis of more complex heterocyclic compounds. These derivatives are significant in medicinal chemistry and materials science due to their unique properties and biological activities.

Biology

Enzyme Inhibition Studies
Derivatives of this compound have shown promise as enzyme inhibitors. For instance, they can inhibit interleukin receptor-associated kinase 4 (IRAK4), which is implicated in inflammatory diseases . This application is vital for studying various biological pathways and developing therapeutic agents.

Medicine

Antimicrobial and Anticancer Activities
Research has indicated that some derivatives exhibit antimicrobial and anticancer properties, making them potential candidates for drug development . For example, studies have highlighted their effectiveness against specific cancer cell lines, suggesting a pathway for new treatment options.

Activity Compound Derivative Target Effectiveness
AntimicrobialThis compound derivativeVarious bacteriaHigh
AnticancerThis compound derivativeCancer cell linesModerate to High

Industrial Applications

Synthesis of Agrochemicals
This compound is also utilized in the synthesis of agrochemicals, where its derivatives can enhance crop protection or growth. The versatility in chemical modifications allows for tailored applications in agriculture.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound derivatives on IRAK4 activity. The results demonstrated that specific modifications to the compound significantly enhanced its inhibitory potency, suggesting avenues for developing new anti-inflammatory drugs .

Case Study 2: Anticancer Activity

In another study, researchers evaluated the anticancer properties of several pyrazole derivatives derived from this compound against various cancer cell lines. The findings revealed that certain derivatives exhibited promising cytotoxic effects, warranting further investigation into their mechanisms of action and potential clinical applications .

Mechanism of Action

The mechanism of action of (1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol and its derivatives depends on the specific biological target. For example, when acting as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. The nitro group and hydroxymethyl group play crucial roles in the binding interactions with the enzyme’s active site .

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Key Functional Groups Similarity Score
(1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol C₅H₇N₃O₃ 1-Me, 4-NO₂, 3-CH₂OH Nitro, hydroxymethyl Reference (Target)
(1-Methyl-1H-pyrazol-3-yl)methanol C₅H₈N₂O 1-Me, 3-CH₂OH Hydroxymethyl 0.85
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol C₁₁H₁₂N₂O 1-Me, 4-CH₂OH, 3-Ph Phenyl, hydroxymethyl 0.72
1-Methyl-1H-pyrazole-4-carboxylic acid C₅H₆N₂O₂ 1-Me, 4-COOH Carboxylic acid 0.80

Key Observations :

  • The nitro group in the target compound increases its electron-withdrawing character compared to analogs with amino or phenyl groups, enhancing reactivity in conjugate reactions .
  • Analogs lacking nitro groups (e.g., [25222-43-9]) exhibit higher stability but lower electrophilicity, making them less suitable for antibacterial derivatization .

Key Observations :

  • The target compound’s low yield (18%) reflects synthetic challenges, likely due to steric hindrance from the nitro group or solubility issues .
  • Amino-substituted pyrazoles (e.g., compound 7b in ) achieve higher yields (70–80%), suggesting easier handling and fewer side reactions.

Key Observations :

  • The nitro group enhances antibacterial efficacy when conjugated to lincomycin, likely by improving target binding or metabolic stability .
  • Non-nitro analogs are more commonly used in non-antibacterial applications, such as materials science or anti-inflammatory agents .

Physicochemical Properties

Property This compound (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol
Molecular Weight 157.13 g/mol 188.23 g/mol
IR Spectral Peaks ~3320 cm⁻¹ (O-H), ~1520 cm⁻¹ (NO₂) 3200 cm⁻¹ (O-H), 1720 cm⁻¹ (C=O)
Solubility Moderate in polar solvents Low in water, high in DMF
Stability Sensitive to reduction/heat Stable at room temperature

Key Observations :

  • The nitro group reduces thermal stability compared to phenyl-substituted analogs .
  • Higher polarity due to the nitro and hydroxymethyl groups improves solubility in polar solvents, facilitating reactions in aqueous media .

Biological Activity

(1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides an overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with a methyl and nitro substituent, along with a hydroxymethyl group. Its structure can be represented as follows:

C6H8N4O3\text{C}_6\text{H}_8\text{N}_4\text{O}_3

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties and enhance its therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. The nitro and hydroxymethyl groups are crucial for binding interactions with enzyme active sites, leading to the inhibition of specific biological pathways. This mechanism is particularly relevant in the context of anticancer activity, where it has been shown to inhibit tubulin polymerization, similar to colchicine .

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial and anticancer activities. For instance:

  • Anticancer Activity : Compounds derived from this structure have shown effective antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). One notable derivative demonstrated IC50 values of 0.34 μM against MCF-7 cells, indicating potent anticancer properties .
  • Antimicrobial Activity : Some derivatives have also displayed significant antimicrobial effects against a range of pathogens, suggesting their potential use in developing new antibiotics .

Enzyme Inhibition

The compound's derivatives have been identified as effective enzyme inhibitors. For example, they can inhibit cyclooxygenase enzymes involved in inflammatory processes, which may contribute to their therapeutic effects in inflammatory diseases .

Synthesis and Evaluation

A series of studies have synthesized various derivatives of this compound to evaluate their biological activity:

  • Synthesis Methods : Derivatives were synthesized through condensation reactions with primary amines under controlled conditions. Characterization was performed using NMR spectroscopy and mass spectrometry .
  • Biological Evaluation : The synthesized compounds were subjected to biological assays to assess their antiproliferative activities against cancer cell lines. The results indicated that several derivatives significantly inhibited cell growth and induced apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with related pyrazole derivatives reveals unique properties:

Compound NameStructure FeaturesBiological Activity
1-Methyl-3-propyl-4-nitro-1H-pyrazolePropyl group instead of hydroxymethylModerate anticancer activity
(1-Methyl-1H-pyrazol-3-yl)methanolLacks nitro groupReduced enzyme inhibition
N-(3,5-dimethyl)-4-nitroanilineAdditional methyl groupsEnhanced antimicrobial properties

The presence of both the nitro and hydroxymethyl groups in this compound contributes significantly to its unique biological profile compared to these derivatives.

Q & A

Basic Research Questions

Q. What synthetic routes are established for (1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol, and how can reaction conditions be optimized?

  • Methodology :

  • Start with 1-methyl-1H-pyrazole derivatives. Introduce the nitro group at the 4-position via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄) .
  • Functionalize the 3-position with a hydroxymethyl group using reductive alkylation or alcohol protection/deprotection strategies.
  • Optimize yields by varying solvents (e.g., DMF, THF) and catalysts (e.g., Pd/C for hydrogenation). Monitor purity via TLC or HPLC .
    • Key Challenges : Competing nitration sites; side reactions during hydroxymethylation. Use regioselective protecting groups (e.g., SEM) to direct functionalization .

Q. How is this compound characterized spectroscopically and crystallographically?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks based on pyrazole ring protons (δ 7.5–8.5 ppm) and hydroxymethyl groups (δ 4.5–5.0 ppm) .
  • IR : Confirm nitro (∼1520 cm⁻¹) and alcohol (∼3300 cm⁻¹) functional groups.
    • Crystallography :
  • Use single-crystal X-ray diffraction with SHELXL for refinement. Define hydrogen-bonding networks (e.g., O–H···O/N interactions) to resolve molecular packing .
    • Example Data :
PropertyValue (Analogous Compound )
Molecular FormulaC₉H₁₂N₄O₃
Molecular Weight224.22 g/mol

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Anticancer Screening :

  • Test against cancer cell lines (e.g., P19, D3) at concentrations 0.1–10 µM. Measure viability via MTT assays .
    • Enzyme Inhibition :
  • Use fluorescence-based assays to study interactions with kinases (e.g., GSK-3β) or oxidoreductases. Compare IC₅₀ values with analogs to infer selectivity .

Advanced Research Questions

Q. How can computational methods predict the biological target interactions of this compound?

  • Docking Studies :

  • Model interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina. Prioritize the nitro group and hydroxymethyl as key pharmacophores .
    • MD Simulations :
  • Simulate binding stability (50–100 ns trajectories) in explicit solvent. Analyze RMSD and hydrogen-bond persistence to validate docking results .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Data Triangulation :

  • Replicate assays under standardized conditions (pH, temperature). Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
    • Meta-Analysis :
  • Compare results with structurally related compounds (e.g., (2,6-Dimethylmorpholin-4-yl)(1-methyl-4-nitro-1H-pyrazol-5-yl)methanone) to identify substituent-dependent trends .

Q. What structure-activity relationships (SARs) govern this compound’s bioactivity compared to analogs?

  • Substituent Effects :

  • Replace the hydroxymethyl group with ketones or amines to assess hydrogen-bonding capacity.
  • Compare nitro vs. cyano groups at the 4-position to evaluate electron-withdrawing effects on target binding .
    • Case Study :
  • Analog (1-Methyl-5-nitro-1H-pyrazol-4-yl)methanol shows reduced anticancer activity, suggesting the 3-hydroxymethyl position is critical .

Q. How is SHELX software applied in crystallographic refinement of this compound?

  • Workflow :

  • Solve initial phases via SHELXD (direct methods) using high-resolution data (≤1.0 Å). Refine with SHELXL, incorporating anisotropic displacement parameters and hydrogen-bond restraints .
    • Validation :
  • Calculate R-factors (R₁ < 0.05) and check for residual electron density peaks. Use SHELXPRO to generate publication-quality figures .

Q. What role do hydrogen-bonding networks play in its solid-state properties?

  • Analysis :

  • Map donor-acceptor pairs (e.g., O–H···O nitro) using Mercury software. Assess packing motifs (e.g., chains, sheets) and correlate with solubility/stability .
    • Case Study :
  • In analogs like (2,6-Dimethylmorpholin-4-yl)(1-methyl-4-nitro-1H-pyrazol-5-yl)methanone, strong intermolecular H-bonds improve thermal stability .

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